Cas no 22960-16-3 (Isoquinoline-4-carbaldehyde)

Isoquinoline-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Isoquinoline-4-carbaldehyde
- 4-Isoquinolinecarboxaldehyde
- Isoquinoline-4-carboxaldehyde
- 4-Formylisoquinoline
- 4-Formylisoquinoline Isoquinoline-4-carboxaldehyde
- 4-isoquinolinecarbaldehyde
- 4-Isoquinolylcarboxaldehyd
- 4-quinolinecarboxaldehyde
- PubChem15962
- KSC201K4F
- Jsp004633
- RNQQJLYJLDQGGL-UHFFFAOYSA-N
- SBB087204
- RP01943
- CM10264
- MB01497
- TRA0101035
- BC679504
- SY003094
- AB100151
- RS-1026
- AC-2842
- 22960-16-3
- CS-W008375
- DTXSID10446531
- PS-5622
- MFCD00829440
- W-206792
- SCHEMBL1351597
- A18485
- Z1162445918
- 4-Isoquinolinecarboxaldehyde, 97%
- EN300-100667
- FT-0638273
- AKOS013153142
- AMY1763
- DB-046036
-
- MDL: MFCD00829440
- インチ: 1S/C10H7NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-7H
- InChIKey: RNQQJLYJLDQGGL-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1=C([H])N=C([H])C2=C([H])C([H])=C([H])C([H])=C21
計算された属性
- せいみつぶんしりょう: 157.05300
- どういたいしつりょう: 157.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- ゆうかいてん: 101-106 °C
- ふってん: 331.7℃ at 760 mmHg
- PSA: 29.96000
- LogP: 2.04730
Isoquinoline-4-carbaldehyde セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: 26
-
危険物標識:
Isoquinoline-4-carbaldehyde 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Isoquinoline-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018355-1g |
Isoquinoline-4-carbaldehyde |
22960-16-3 | 97% | 1g |
¥168 | 2024-05-24 | |
Enamine | EN300-100667-0.25g |
isoquinoline-4-carbaldehyde |
22960-16-3 | 95% | 0.25g |
$26.0 | 2023-10-28 | |
Chemenu | CM111177-25g |
isoquinoline-4-carbaldehyde |
22960-16-3 | 98% | 25g |
$737 | 2021-08-06 | |
Apollo Scientific | OR60160-5g |
Isoquinoline-4-carboxaldehyde |
22960-16-3 | 98% | 5g |
£183.00 | 2025-02-20 | |
Chemenu | CM111177-10g |
isoquinoline-4-carbaldehyde |
22960-16-3 | 98% | 10g |
$372 | 2021-08-06 | |
Enamine | EN300-100667-0.5g |
isoquinoline-4-carbaldehyde |
22960-16-3 | 95% | 0.5g |
$41.0 | 2023-10-28 | |
Enamine | EN300-100667-5.0g |
isoquinoline-4-carbaldehyde |
22960-16-3 | 95% | 5g |
$210.0 | 2023-06-10 | |
Chemenu | CM111177-5g |
isoquinoline-4-carbaldehyde |
22960-16-3 | 98% | 5g |
$224 | 2021-08-06 | |
Ambeed | A123711-25g |
Isoquinoline-4-carbaldehyde |
22960-16-3 | 98% | 25g |
$531.0 | 2025-03-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I123206-250mg |
Isoquinoline-4-carbaldehyde |
22960-16-3 | 97% | 250mg |
¥77.90 | 2023-09-02 |
Isoquinoline-4-carbaldehyde 関連文献
-
Iván J. Bazany-Rodríguez,María K. Salomón-Flores,Alejandro O. Viviano-Posadas,Marco A. García-Eleno,Joaquín Barroso-Flores,Diego Martínez-Otero,Alejandro Dorazco-González Dalton Trans. 2021 50 4255
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2. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinolineErnest Glyde,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1975 1783
-
3. 359. The Sommelet reaction. Part V. N-heteroaromatic aldehydesS. J. Angyal,G. B. Barlin,P. C. Wailes J. Chem. Soc. 1953 1740
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoquinolines and derivatives Isoquinolines and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoquinolines and derivatives
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Isoquinoline-4-carbaldehydeに関する追加情報
Isoquinoline-4-carbaldehyde (CAS No. 22960-16-3): A Comprehensive Overview
Isoquinoline-4-carbaldehyde (CAS No. 22960-16-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This compound, also known as 4-formylisoquinoline, is a member of the isoquinoline family, which is characterized by a fused benzene and pyridine ring system. The presence of the aldehyde functional group at the 4-position imparts unique chemical reactivity and biological properties, making it a valuable building block in various synthetic routes and drug discovery efforts.
The isoquinoline scaffold is well-known for its biological activities, including anti-inflammatory, analgesic, and anticancer properties. Isoquinoline-4-carbaldehyde has been extensively studied for its potential applications in the development of novel therapeutic agents. Recent research has highlighted its role as an intermediate in the synthesis of complex molecules with diverse biological activities. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that 4-formylisoquinoline can be used to synthesize potent inhibitors of specific protein kinases, which are implicated in various diseases such as cancer and neurodegenerative disorders.
The chemical structure of Isoquinoline-4-carbaldehyde (C10H8NO) consists of a planar isoquinoline ring with an aldehyde group attached at the 4-position. This arrangement provides a platform for various chemical transformations, including condensation reactions, reduction to alcohols, and oxidation to carboxylic acids. These transformations are crucial in the synthesis of more complex molecules with tailored biological activities. For example, the aldehyde group can be readily converted into hydrazones or imines, which are key intermediates in the synthesis of bioactive compounds.
In addition to its synthetic utility, Isoquinoline-4-carbaldehyde has been investigated for its direct biological effects. Studies have shown that it can modulate cellular processes such as apoptosis and cell cycle progression. A notable study published in Bioorganic & Medicinal Chemistry Letters in 2022 reported that 4-formylisoquinoline exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The mechanism of action involves the disruption of mitochondrial function and the induction of reactive oxygen species (ROS), leading to cell death.
The synthetic accessibility of Isoquinoline-4-carbaldehyde has also contributed to its popularity in academic and industrial research settings. Various methods have been developed for its preparation, including catalytic cyclization reactions and transition-metal-catalyzed cross-coupling reactions. A recent review article in Chemical Reviews (2021) highlighted the efficiency and scalability of these synthetic routes, emphasizing their importance in the production of high-purity 4-formylisoquinoline for both research and commercial applications.
Beyond its use in drug discovery, Isoquinoline-4-carbaldehyde has found applications in other areas of chemistry and biology. For instance, it serves as a ligand in coordination chemistry, forming stable complexes with transition metals that have potential uses in catalysis and materials science. Additionally, its fluorescent properties have been exploited in the development of sensors and imaging agents for biomedical applications.
In conclusion, Isoquinoline-4-carbaldehyde (CAS No. 22960-16-3) is a multifaceted compound with significant implications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an essential building block for the synthesis of bioactive molecules. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the scientific community.
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